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Compound of Interest

Compound Name: 4-Phenoxycyclohexanamine

Cat. No.: B1648428

Get Quote

Executive Summary
4-Phenoxycyclohexanamine (also known as 4-phenoxycyclohexan-1-amine) is a bifunctional

alicyclic building block characterized by a semi-rigid cyclohexane core separating a lipophilic

phenoxy group from a polar primary amine.[1][2][3] This structural motif is highly valued in drug

discovery for its ability to span binding pockets in G-Protein Coupled Receptors (GPCRs),

particularly chemokine receptors (e.g., CCR5) and kinase active sites.[1]

This guide provides a definitive breakdown of its molecular identity, a validated synthetic route

via reductive amination, and analytical standards for quality assurance.[1]

Chemical Identity & Physicochemical Properties[1]
[2][4][5][6]
The molecule exists as two geometric isomers (cis and trans) due to the disubstitution of the

cyclohexane ring.[1] The trans isomer typically adopts a thermodynamically stable diequatorial

chair conformation, minimizing 1,3-diaxial interactions.[1]

Table 1: Core Chemical Data[1]
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Property Value / Description

IUPAC Name 4-Phenoxycyclohexan-1-amine

Molecular Formula

Molecular Weight 191.27 g/mol

Monoisotopic Mass 191.1310 Da

CAS Number (HCl Salt) 923595-98-6 (Rel-cis/trans mixture)

Physical State Viscous oil (Free base) / White solid (HCl salt)

Solubility
Soluble in DMSO, MeOH, DCM; Low solubility

in water (Free base)

pKa (Calculated) ~10.5 (Amine conjugate acid)

Stereochemical Configuration[1]
Trans-isomer: The amino and phenoxy groups are on opposite sides of the ring plane

(typically 1,4-diequatorial).[1]

Cis-isomer: The groups are on the same side (axial-equatorial).[1]

Note: Synthetic routes often yield a mixture of diastereomers (~1:1 to 3:1 trans:cis), requiring

chromatographic separation or recrystallization of the hydrochloride salt to isolate the

desired isomer.[1]

Synthetic Methodology
The most robust route to 4-phenoxycyclohexanamine involves the construction of the ether

linkage followed by functional group interconversion at the amine position.[1] The protocol

below utilizes reductive amination of the intermediate 4-phenoxycyclohexanone, ensuring high

yields and scalability.

Reaction Scheme (DOT Visualization)
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Figure 1: Step-wise synthetic pathway from commercially available ketal-protected alcohol.[1]

Detailed Protocol
Step 1: Ether Formation (Mitsunobu Reaction)
Causality: Direct nucleophilic displacement of a secondary alcohol by a phenol is difficult due to

steric hindrance and competing elimination.[1] The Mitsunobu reaction inverts the

stereochemistry (if starting with a pure isomer) and forms the ether bond under mild conditions.

[1]

Reagents: 1,4-Dioxaspiro[4.5]dec-8-ol (1.0 eq), Phenol (1.1 eq), Triphenylphosphine (

, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1]

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Procedure:

Dissolve alcohol, phenol, and

in THF under

atmosphere.

Cool to 0°C. Add DIAD dropwise to control the exotherm.

Stir at room temperature (RT) for 12–16 hours.

Validation: Monitor by TLC (Hexane/EtOAc). Product spot (

~0.[1]6) should appear.
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Step 2: Ketal Deprotection
Causality: The ketal protects the ketone from side reactions during the ether synthesis.[1]

Acidic hydrolysis restores the ketone functionality required for amination.[1]

Reagents: 3N Hydrochloric acid (HCl).[1]

Solvent: THF/Water (1:1).[1]

Procedure:

Dissolve the crude ether intermediate in THF.[1]

Add 3N HCl and stir at RT for 4 hours.

Neutralize with

, extract with Ethyl Acetate, and concentrate.[1]

Yield: Expect quantitative conversion to 4-phenoxycyclohexanone (MW 190.24).[1]

Step 3: Reductive Amination
Causality: This step introduces the nitrogen atom.[1] Using Sodium Cyanoborohydride (

) at slightly acidic pH (provided by Ammonium Acetate) selectively reduces the iminium ion over
the ketone.[1]

Reagents: 4-Phenoxycyclohexanone (1.0 eq), Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride (

, 1.5 eq).

Solvent: Methanol (MeOH).[1]

Procedure:

Dissolve ketone and

in MeOH.[1] Stir for 30 mins to form the imine/iminium species.
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Add

portion-wise.[1]

Stir at RT for 12 hours.

Quench: Acidify with 1N HCl to decompose excess hydride, then basify to pH >10 with

NaOH.

Extraction: Extract the free amine into Dichloromethane (DCM).

Purification: Convert to HCl salt by adding 4M HCl in Dioxane to the organic layer.[1] The

precipitate is the target compound.[1]

Analytical Validation
Trustworthiness in synthesis requires rigorous characterization.[1] The following data points

confirm the identity of 4-Phenoxycyclohexanamine.

Mass Spectrometry (LC-MS)[1]
Ionization Mode: Electrospray Ionization (ESI+).[1]

Expected Signal:

m/z.[1]

Fragmentation Pattern: Loss of

(17 Da) may be observed, giving a fragment at 175 m/z.[1]

Proton NMR ( -NMR, 400 MHz, DMSO- )
Aromatic Region:

7.25 (t, 2H), 6.90 (d, 2H), 6.85 (t, 1H) – Characteristic of the phenoxy group.

Methine (Ether):

4.30 (m, 1H) – Proton on the carbon attached to oxygen.[1]
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Methine (Amine):

3.00 (m, 1H) – Proton on the carbon attached to nitrogen.[1]

Cyclohexane Ring:

1.40 – 2.10 (m, 8H) – Complex multiplets corresponding to the ring methylene protons.[1]

Applications in Drug Discovery
4-Phenoxycyclohexanamine serves as a versatile "linker-scaffold" that orients

pharmacophores in specific spatial arrangements.[1]

Pharmacological Relevance[1][8][9]
CCR5 Antagonists: The scaffold mimics the core structure of several chemokine receptor

antagonists used in HIV therapy and autoimmune modulation.[1] The cyclohexane ring

provides a rigid spacer that prevents the collapse of the lipophilic and polar domains.[1]

Kinase Inhibitors: Used in the synthesis of carbazole carboxamide derivatives (e.g., for

PKB/Akt inhibition), where the amine forms a critical hydrogen bond with the kinase hinge

region or aspartate residues.[1]

GPCR Ligands: The phenoxy group often occupies a hydrophobic pocket (orthosteric or

allosteric), while the amine interacts with conserved acidic residues (e.g., Asp3.[1]32) in

aminergic GPCRs.[1]

Structural Logic (DOT Visualization)[1]
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Figure 2: Pharmacophore mapping of the 4-phenoxycyclohexanamine scaffold.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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